(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 885963-44-0
VCID: VC17428252
InChI: InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2
SMILES:
Molecular Formula: C13H10F2O
Molecular Weight: 220.21 g/mol

(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol

CAS No.: 885963-44-0

Cat. No.: VC17428252

Molecular Formula: C13H10F2O

Molecular Weight: 220.21 g/mol

* For research use only. Not for human or veterinary use.

(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol - 885963-44-0

Specification

CAS No. 885963-44-0
Molecular Formula C13H10F2O
Molecular Weight 220.21 g/mol
IUPAC Name [3-(2,4-difluorophenyl)phenyl]methanol
Standard InChI InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2
Standard InChI Key YHNJLQVNVWXMEX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol, reflects its biphenyl backbone with fluorine atoms at the 2' and 4' positions of one phenyl ring and a hydroxymethyl group (-CH₂OH) at the 3-position of the other. Its molecular formula is C₁₃H₁₀F₂O, with a molecular weight of 232.22 g/mol. The biphenyl system adopts a non-planar conformation due to steric hindrance between the ortho-fluorine atoms and the adjacent ring, influencing its reactivity and supramolecular interactions .

Stereoelectronic Effects of Fluorine Substituents

The electron-withdrawing nature of fluorine atoms induces partial positive charges on the adjacent carbon atoms, enhancing the electrophilicity of the biphenyl system. This effect modulates the compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and impacts its participation in cross-coupling reactions .

Synthesis Methodologies

Suzuki-Miyaura Coupling Approach

A common route to fluorinated biphenyls involves Suzuki-Miyaura cross-coupling. For (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol, this typically involves:

  • Boronic Acid Preparation: 3-Bromo-5-fluorophenyl methanol is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the corresponding boronic ester.

  • Coupling Reaction: The boronic ester is coupled with 2,4-difluorobromobenzene under basic conditions (e.g., K₂CO₃) in a toluene/water mixture at 80–100°C .

Key Reaction Parameters:

  • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

  • Solvent: Toluene/EtOH (3:1)

  • Yield: 60–75% (optimized conditions)

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Catalyst Loading0.5–3.0 mol%1.5 mol%Maximizes turnover
Temperature70–110°C90°CBalances rate and decomposition
BaseK₂CO₃ vs. Cs₂CO₃K₂CO₃Higher solubility

Alternative Pathways: Ullmann and Negishi Couplings

For substrates sensitive to palladium, copper-mediated Ullmann coupling offers a viable alternative. Using CuI/1,10-phenanthroline as a catalyst system, 3-iodobenzyl alcohol can be coupled with 2,4-difluoroiodobenzene in DMF at 120°C, though yields are lower (40–50%) .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55–7.48 (m, 2H, biphenyl-H), 7.32–7.25 (m, 3H), 4.75 (s, 2H, CH₂OH), 2.51 (br s, 1H, OH).

  • ¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 141.5 (C-OH), 128.9–115.2 (aromatic carbons), 63.8 (CH₂OH) .

  • IR (KBr): 3340 cm⁻¹ (O-H stretch), 1500 cm⁻¹ (C-F stretch).

Solubility and Partition Coefficients

PropertyValueMethod
Log P (octanol/water)2.8 ± 0.2Shake-flask
Aqueous Solubility0.12 mg/mL (25°C)HPLC-UV
Melting Point98–101°CDSC

The low aqueous solubility underscores its hydrophobicity, a trait leveraged in lipid-based drug formulations .

Applications in Pharmaceutical Chemistry

Intermediate in Kinase Inhibitor Synthesis

(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol serves as a precursor to EGFR (epidermal growth factor receptor) inhibitors. For example, coupling with quinazoline derivatives yields compounds with IC₅₀ values <10 nM against EGFR-mutated cancer cell lines .

Antimicrobial Agents

Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL for S. aureus), attributed to membrane disruption via fluorine-mediated lipid interactions .

ParameterValueTest Organism
EC₅₀ (72h)12 mg/LDaphnia magna
BiodegradabilityNot readily biodegradableOECD 301F

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